N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-9-8-14-21(17(16)2)33-24-23-28-29(15-22(31)26-18-10-4-3-5-11-18)25(32)30(23)20-13-7-6-12-19(20)27-24/h6-9,12-14,18H,3-5,10-11,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZVLPKADOKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Metal-Free Cyclization via Huisgen Azide-Alkyne Cycloaddition
A robust method involves reacting 2-nitroaniline derivatives with trimethylsilyl azide (TMSN₃) and tert-butyl nitrite (t-BuONO) to form 2-azido nitroarenes. Subsequent Huisgen cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under neat conditions at 100°C for 16 hours yields triazole intermediates. Catalytic hydrogenation using a palladium/alumina catalyst (5% wt) reduces the nitro group, triggering spontaneous cyclization to form the triazoloquinoxaline scaffold.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide Formation | t-BuONO, TMSN₃, CH₃CN, 0°C → RT, 2 h | 85–92 |
| Cycloaddition | DMAD, neat, 100°C, 16 h | 78–98 |
| Reduction/Cyclization | H₂ (generator), Pd/Al₂O₃, MeOH, RT, 12 h | 65–80 |
Alternative Pathway via Oxidative Cleavage
Recent protocols utilize MnO₂-mediated oxidative cleavage of benzotriazolodiazepines (e.g., compound 18 in Ref) to access triazoloquinoxalines. This method avoids metal catalysts and operates under mild conditions (toluene, 110°C, 24 h).
Functionalization at Position 4 with 2,3-Dimethylphenoxy Group
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate (prepared via chlorination of the triazoloquinoxaline core using POCl₃) undergoes SNAr with 2,3-dimethylphenol. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 8 hours facilitates substitution.
Optimized Parameters
- Base : K₂CO₃ (3 equiv)
- Solvent : DMF
- Temperature : 120°C
- Yield : 72–85%
Ullmann-Type Coupling
For electron-deficient substrates, copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in toluene at 90°C promote coupling between 4-iodo-triazoloquinoxaline and 2,3-dimethylphenol.
Introduction of N-Cyclohexyl Acetamide Side Chain
Amide Bond Formation
Cyclohexylamine reacts with chloroacetyl chloride in dichloromethane (DCM) using pyridine as a base to form N-cyclohexyl chloroacetamide. Subsequent alkylation of the triazoloquinoxaline’s secondary amine (position 2) occurs under basic conditions (K₂CO₃, DMF, 60°C, 6 h).
Stepwise Protocol
- Synthesis of N-Cyclohexyl Chloroacetamide :
- Alkylation of Triazoloquinoxaline :
Integrated Synthetic Route
Stepwise Assembly
- Core Formation :
- Phenoxy Introduction :
- Side Chain Attachment :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Metal-Free Cyclization | Eco-friendly, high yields (78–98%) | Requires specialized azide reagents |
| MnO₂ Oxidation | Avoids hydrogenation catalysts | Limited substrate scope |
| SNAr Functionalization | High regioselectivity | Harsh conditions (120°C) |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during triazole formation may yield regioisomers. Using electron-deficient alkynes (e.g., DMAD) favors the desiredtriazolo[4,3-a] regioisomer.
Stability of Intermediates
The 4-chloro-triazoloquinoxaline intermediate is prone to hydrolysis. Storage under anhydrous conditions (molecular sieves, argon atmosphere) improves stability.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Agrochemicals: The compound is studied for its herbicidal and fungicidal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is particularly relevant in its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Aromatic vs. Aliphatic Side Chains
Oxygen vs. Sulfur Linkers
- The target compound’s phenoxy linker (C–O–C) is less polarizable than the thioether (C–S–C) in ’s quinazolinone derivative, reducing nucleophilic reactivity but improving metabolic stability .
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl) Analog () |
|---|---|---|
| Molecular Weight (g/mol) | ~452.5* | 367.793 |
| logP (Predicted) | 3.7 | 2.8 |
| Hydrogen Bond Acceptors | 6 | 5 |
*Calculated based on structural formula.
Biologische Aktivität
N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS No. 1189435-86-6) is a synthetic compound that belongs to a class of heterocyclic compounds with potential pharmacological properties. Its complex structure features a quinoxaline ring fused with a triazole ring, along with cyclohexyl and phenoxy substituents. This article reviews the biological activity of this compound based on available research findings and discusses its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N5O3, with a molecular weight of 445.523 g/mol. The compound's structure includes:
- Quinoxaline Ring : Known for diverse biological activities.
- Triazole Ring : Commonly found in pharmaceuticals.
- Cyclohexyl Group : Enhances solubility and drug delivery.
- Phenoxy Group : Influences various chemical properties.
- Amide Bond : Provides stability in aqueous environments.
Antitumor Activity
Research has indicated that triazoloquinoxaline derivatives exhibit significant antitumor activity. A study focusing on compounds similar to this compound found that certain derivatives selectively inhibited cancer cell lines. For example:
| Compound | Cancer Cell Line | Log GI(50) |
|---|---|---|
| Compound A | HOP-92 (NSCLC) | -6.01 |
| Compound B | U251 (CNS) | -6.00 |
These findings suggest that the compound may have similar selective activity against specific cancer types.
Antibacterial and Antiviral Activity
The triazoloquinoxaline scaffold has been linked to antibacterial and antiviral properties in various studies. For instance, compounds derived from this scaffold have shown efficacy against bacterial strains and viral infections. While direct studies on this compound are lacking, its structural similarities to other active compounds imply potential effectiveness.
Case Studies and Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of related compounds. For example:
-
Study on Triazoloquinoxaline Derivatives :
- Investigated various modifications to enhance antitumor activity.
- Found that specific substitutions significantly increased potency against lung cancer cells.
-
Antibacterial Activity Assessment :
- Compounds with similar scaffolds were tested against multiple bacterial strains.
- Results indicated promising antibacterial effects that warrant further exploration for N-cyclohexyl derivatives.
Future Research Directions
Given the promising structural features and preliminary findings related to similar compounds, future research should focus on:
- In vitro Studies : To evaluate the biological activity against various cancer cell lines and microbial strains.
- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
